molecular formula C21H30N2O B4315601 N-(1-ADAMANTYL)-N'-(4-ISOPROPYLBENZYL)UREA

N-(1-ADAMANTYL)-N'-(4-ISOPROPYLBENZYL)UREA

Cat. No.: B4315601
M. Wt: 326.5 g/mol
InChI Key: DHXAOZKBHFRHNT-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(4-isopropylbenzyl)urea: is a synthetic organic compound characterized by the presence of an adamantyl group and an isopropylbenzyl group linked through a urea moiety The adamantyl group is a bulky, diamondoid structure known for its rigidity and stability, while the isopropylbenzyl group adds aromaticity and hydrophobicity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(4-isopropylbenzyl)urea typically involves the reaction of 1-adamantylamine with 4-isopropylbenzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:

    Preparation of 1-adamantylamine: This can be synthesized from adamantane through a series of reactions including bromination, amination, and deprotection steps.

    Reaction with 4-isopropylbenzyl isocyanate: The 1-adamantylamine is then reacted with 4-isopropylbenzyl isocyanate in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, to form the desired urea derivative.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(4-isopropylbenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the urea moiety to amines.

    Substitution: The aromatic ring in the isopropylbenzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

N-1-adamantyl-N’-(4-isopropylbenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of novel materials and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(4-isopropylbenzyl)urea involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The adamantyl group provides rigidity and stability, while the isopropylbenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea: Similar structure but with a guanidine group instead of an isopropyl group.

    N-(1-adamantyl)-N’-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of an isopropylbenzyl group.

    1-(2-adamantyl)-3-[2,3,4-tris(fluoranyl)phenyl]urea: Features a fluorinated phenyl group.

Uniqueness

N-1-adamantyl-N’-(4-isopropylbenzyl)urea is unique due to the combination of the adamantyl and isopropylbenzyl groups, which confer specific steric and electronic properties. This combination can result in unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(4-propan-2-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-14(2)19-5-3-15(4-6-19)13-22-20(24)23-21-10-16-7-17(11-21)9-18(8-16)12-21/h3-6,14,16-18H,7-13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXAOZKBHFRHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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